[1,2,4]Triazolo[4,3-a]pyridin-6-amine
Overview
Description
[1,2,4]Triazolo[4,3-a]pyridin-6-amine: is a heterocyclic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are widely used in various biochemical, clinical, and pharmaceutical applications . The structure of this compound consists of a triazole ring fused to a pyridine ring, which imparts unique chemical and biological properties to the molecule .
Mechanism of Action
- The primary target of [1,2,4]Triazolo[4,3-a]pyridin-6-amine is the histone acetyltransferase PCAF (P300/CBP-associated factor) . PCAF plays a crucial role in gene regulation by acetylating histones and other proteins, thereby modulating chromatin structure and transcriptional activity .
Target of Action
Result of Action
- PCAF inhibition leads to changes in gene expression profiles. These include altered proliferation, differentiation, and apoptosis. Some derivatives of this compound exhibit potent cytotoxic effects against cancer cell lines .
: El-Shershaby, M. H., Ghiaty, A., Bayoumi, A. H., Ahmed, H. E. A., El-Zoghbi, M. S., El-Adl, K., & Abulkhair, H. S. (2021). 1,2,4-Triazolo [4,3-c]quinazolines: a bioisosterism-guided approach towards the development of novel PCAF inhibitors with potential anticancer activity. New Journal of Chemistry, 45(25), 11185–11194. Link
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[4,3-a]pyridin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic effects .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the biomolecule’s activity. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, including damage to vital organs and disruption of normal cellular functions. Understanding these dosage effects is essential for determining the therapeutic window of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For instance, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production in cells. These interactions can significantly impact metabolic flux and metabolite levels, highlighting the compound’s potential as a metabolic modulator .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its subsequent localization to target sites. The compound’s distribution can affect its overall efficacy and toxicity, making it essential to understand these processes for therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the mitochondria, where it can inhibit mitochondrial enzymes and affect cellular energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-6-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridin-6-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits anticancer properties and c-Met kinase inhibition.
[1,2,4]Triazolo[1,5-a]pyridine: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-6-amine is unique due to its specific structural features and diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in various scientific research fields .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVISZMHLQZHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082448-58-5 | |
Record name | [1,2,4]triazolo[4,3-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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